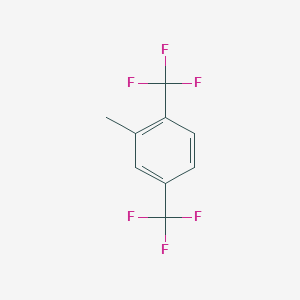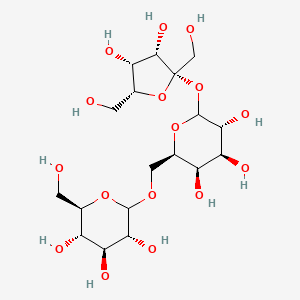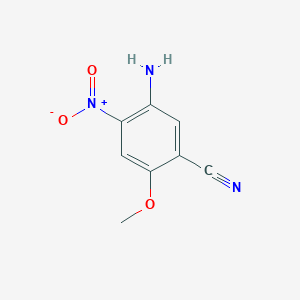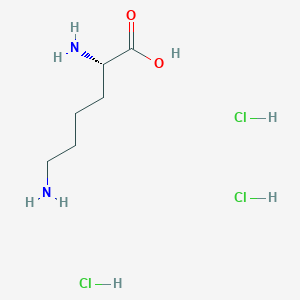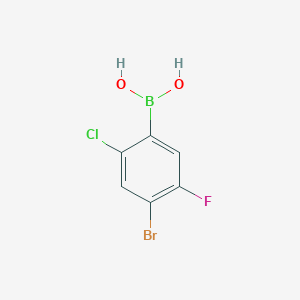
(4-Bromo-2-chloro-5-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Bromo-2-chloro-5-fluorophenyl)boronic acid” is a chemical compound with the CAS Number 2225155-64-4 . It has a molecular weight of 253.26 . It is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation . This process involves the use of a radical approach and is applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H4BBrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H" . This indicates the presence of bromine, chlorine, and fluorine atoms in the phenyl ring, along with a boronic acid group.Chemical Reactions Analysis
Boronic acids, including “this compound”, are valuable building blocks in organic synthesis . They are often used in coupling reactions . Protodeboronation, a process that removes the boron atom, is also a common reaction involving boronic acids .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .Safety and Hazards
Future Directions
Boronic acids, including “(4-Bromo-2-chloro-5-fluorophenyl)boronic acid”, have been gaining interest in medicinal chemistry . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . Therefore, further studies with boronic acids in medicinal chemistry are encouraged .
properties
IUPAC Name |
(4-bromo-2-chloro-5-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXKXXUDCZNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)
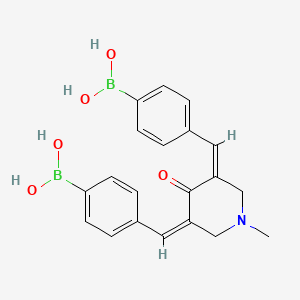
![[(4R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B8118594.png)
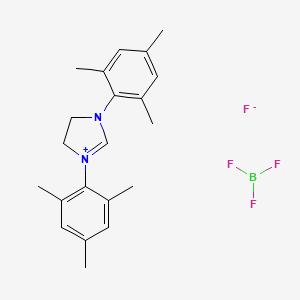
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)

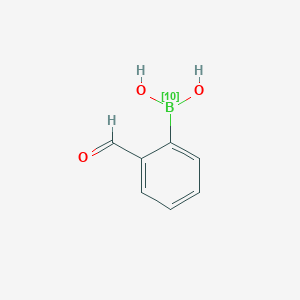
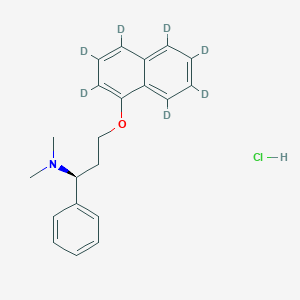
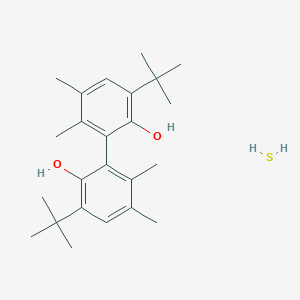
![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)
